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AVENA SATIVA (OAT) KERNEL FLOUR - 134134-86-4

AVENA SATIVA (OAT) KERNEL FLOUR

Catalog Number: EVT-1520782
CAS Number: 134134-86-4
Molecular Formula: C6H10O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Avena sativa is classified under the family Poaceae and is native to Europe and Asia, although it is now grown worldwide. The flour is produced by milling high-quality oats that have been dehulled and cleaned under sanitary conditions to ensure safety and quality .

Classification

The classification of Avena sativa is as follows:

  • Kingdom: Plantae
  • Clade: Tracheophytes
  • Clade: Angiosperms
  • Clade: Monocots
  • Order: Poales
  • Family: Poaceae
  • Genus: Avena
  • Species: Avena sativa L. .
Synthesis Analysis

Methods of Synthesis

The production of Avena sativa (oat) kernel flour involves several steps:

  1. Selection of Raw Material: High-quality oats are selected based on established grading standards.
  2. Dehulling: The outer hulls are removed to obtain the inner kernel.
  3. Milling: The dehulled oats are finely ground to produce flour under controlled conditions to prevent contamination .
  4. Quality Control: The flour undergoes testing for purity and safety before packaging.

Technical Details

The milling process typically involves the use of roller mills that crush the oats into a fine powder. Good manufacturing practices are followed to ensure that the flour meets food safety regulations and retains its nutritional properties .

Molecular Structure Analysis

Structure

Avena sativa (oat) kernel flour primarily consists of carbohydrates, proteins, and fats. The molecular structure includes:

  • Polysaccharides: Such as β-glucans, which are important for their soluble fiber content.
  • Proteins: Including globulins, which serve as the main storage proteins in oats.
  • Lipids: Oats contain unsaturated fats, contributing to their health benefits .

Data

The nutritional composition per 100 grams of oat flour typically includes:

  • Protein: 12-16%
  • Fat: 6-10%
  • Carbohydrates: 60-70%
  • Dietary Fiber: 10% .
Chemical Reactions Analysis

Reactions

Avena sativa (oat) kernel flour can undergo various chemical reactions during processing and application:

  1. Hydrolysis: Enzymatic hydrolysis can break down starches into simpler sugars, enhancing digestibility.
  2. Maillard Reaction: During cooking or baking, amino acids react with reducing sugars, leading to flavor development and browning .

Technical Details

The Maillard reaction is significant in food applications as it contributes to flavor complexity and color changes during heating processes.

Mechanism of Action

Process

In cosmetic applications, Avena sativa (oat) kernel flour acts as a skin protectant by forming a barrier on the skin surface. This barrier helps retain moisture and provides relief from irritation by soothing inflamed skin areas .

Data

Clinical studies have shown that products containing colloidal oatmeal can significantly reduce itching and irritation associated with conditions like eczema and dermatitis .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Level: Typically ranges from 6 to 7.
  • Moisture Content: Generally around 8% to ensure shelf stability.
  • Nutritional Components:
    • β-glucans: Soluble fibers that contribute to heart health.
    • Essential amino acids: Important for protein synthesis .
Applications

Scientific Uses

Avena sativa (oat) kernel flour has various applications across different fields:

  1. Food Industry: Used as a nutritional ingredient in baked goods, cereals, and snacks due to its high fiber content.
  2. Cosmetics: Incorporated into skincare products for its soothing properties; often used in formulations targeting dry or sensitive skin .
  3. Pharmaceuticals: Explored for potential health benefits related to cholesterol reduction and cardiovascular health due to its soluble fiber content .
Introduction to *Avena Sativa* (Oat) Kernel Flour

Botanical Taxonomy and Agronomic Significance of Avena Sativa

Avena sativa L. (common oat) belongs to the Poaceae family and the Pooideae subfamily. It is an allohexaploid species (2n=6x=42, AACCDD genome) with a large 12.6 Gb genome resulting from the fusion of three ancestral diploid grasses. Chromosomal translocations between subgenomes create a complex mosaic architecture that influences breeding strategies [4] [8]. Oats evolved from the wild ancestor Avena sterilis in the Fertile Crescent, with domestication occurring around 1000 BC based on archaeological evidence from Swiss caves [1] [4].

Table 1: Botanical Classification of Avena sativa

Taxonomic RankClassification
KingdomPlantae
CladeTracheophytes
OrderPoales
FamilyPoaceae
GenusAvena
SpeciesA. sativa
Genome Size12.6 Gb
PloidyAllohexaploid (AACCDD)

Agronomically, oats thrive in cool, moist climates (optimal growth at 15-25°C) and tolerate acidic, low-nutrient soils (pH 4.5-5.7) better than wheat or maize. They exhibit vigorous growth that suppresses weeds and require fewer pesticides than other cereals. Global production (26.4 million tonnes in 2022) is led by Canada (20%) and Russia (17%), with tropical cultivation concentrated in Ethiopia and Kenya [1] [4] [6]. Oats serve dual purposes: human consumption (30%) and animal feed (70%), though industrial uses like furfural production from hulls and sand dune stabilization in Australia are economically significant [1] [5].

Historical Utilization in Traditional and Modern Applications

Oats originated as a weed in wheat and barley fields before domestication circa 1000 BC. Historical applications include:

  • Traditional Food Systems: In Ethiopia, oats were transformed into injera (fermented flatbread) and tella (local beer), while straw served as roofing material, livestock bedding, and fuel [1] [5].
  • Ethnomedicine: Oat straw treated rheumatic pain, liver disorders, and skin conditions like eczema. Green oat extracts were nervine tonics for anxiety and insomnia in European herbalism [5] [8].
  • Modern Food Applications: Rolled oats, oatmeal, and flour form the basis of breakfast cereals, baked goods, and meat extenders. β-Glucan-rich oat bran gained FDA-approved health claims for cholesterol reduction in 1998 [2] [4].
  • Cosmetic Innovations: Colloidal oatmeal (finely ground kernel flour) is incorporated into moisturizers for its emollient and anti-inflammatory properties. It enhances skin hydration via water-binding polysaccharides and forms protective barriers against environmental stressors [7] [9].

The 20th-century decline in oat production (50→26 million tonnes) due to reduced livestock use reversed in the 21st century with demand for functional foods and sustainable cosmetics [1] [2].

Nutritional and Phytochemical Composition Overview

Oat kernel flour possesses a distinctive macronutrient profile:

  • Proteins (12–17%): Predominantly globulins (70–80%), unlike prolamins in other cereals. They provide a balanced amino acid spectrum with high lysine (701 mg/100 g), supporting protein biosynthesis [1] [2] [3].
  • Lipids (5–12%): Rich in unsaturated fatty acids: oleic (18:1, 2165 mg/100 g), linoleic (18:2, 2424 mg/100 g), and α-linolenic (18:3, 111 mg/100 g). These exceed concentrations in wheat (2–3%) and contribute to cardiovascular health [2] [3].
  • Carbohydrates: Starch (27–50%) with amylose content (11–34%) influences glycemic response. Dietary fiber (13–30%) includes soluble β-glucan (2.5–8.3%) and insoluble arabinoxylans [2] [3].

Table 2: β-Glucan Content in Oats from Different Regions

Originβ-Glucan Range (%)Reference
Hungary4.1–6.3 [2]
Poland3.9–5.7 [2]
China2.7–4.8 [2]
India1.1–5.4 [2]

Key phytochemicals include:

  • Avenanthramides: Unique phenolic alkaloids (e.g., avenanthramide A, B, C) with antioxidative potency 10–30× higher than ferulic acid. They inhibit LDL oxidation and NF-κB-mediated inflammation [2] [3] [8].
  • Tocols: α-Tocotrienol and tocopherol isomers that prevent lipid peroxidation.
  • Sterols: β-Sitosterol and campesterol that compete with cholesterol absorption [8].
  • Flavonoids: Kaempferol, quercetin, and tricin derivatives that synergize with avenanthramides [8].

Table 3: Major Fatty Acids in Oat Kernel Flour

Fatty AcidConcentration (mg/100 g)Type
Linoleic acid2424Omega-6 PUFA
Oleic acid2165Omega-9 MUFA
Palmitic acid1034Saturated
α-Linolenic acid111Omega-3 PUFA

These compounds underpin oat kernel flour’s nutraceutical functions: β-glucan regulates glucose absorption and bile acid recirculation, while avenanthramides mitigate oxidative stress in metabolic and dermatological contexts [2] [3] [9].

Properties

CAS Number

134134-86-4

Product Name

AVENA SATIVA (OAT) KERNEL FLOUR

Molecular Formula

C6H10O4

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